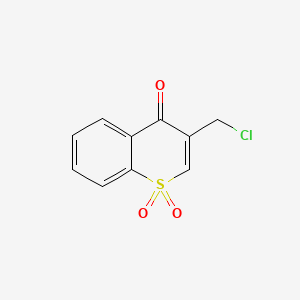

3-Chloromethylthiochromone-1,1-dioxide

説明

特性

CAS番号 |

77694-48-5 |

|---|---|

分子式 |

C10H7ClO3S |

分子量 |

242.68 g/mol |

IUPAC名 |

3-(chloromethyl)-1,1-dioxothiochromen-4-one |

InChI |

InChI=1S/C10H7ClO3S/c11-5-7-6-15(13,14)9-4-2-1-3-8(9)10(7)12/h1-4,6H,5H2 |

InChIキー |

BDRWMOVNTQHPKN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=CS2(=O)=O)CCl |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C(=CS2(=O)=O)CCl |

他のCAS番号 |

77694-48-5 |

同義語 |

3-(chloromethyl)thiochromone 1,1-dioxide 3-chloromethylthiochromone 1,1-dioxide 3-CMTCD |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

To contextualize the unique properties of 3-chloromethylthiochromone-1,1-dioxide, the following compounds with structural or functional similarities are analyzed:

Structural Analogues with 1,1-Dioxide Groups

Mechanistic and Functional Comparisons

Enzyme Inhibition Spectrum :

While this compound inhibits glycolytic enzymes (e.g., hexokinase), other 1,1-dioxide derivatives such as Hydrochlorothiazide act on renal electrolyte transporters, highlighting divergent biological targets despite shared sulfone groups .- Benzothiadiazine derivatives (e.g., Hydrochlorothiazide) rely on sulfonamide moieties for diuretic efficacy, a feature absent in thiochromone-based compounds .

Chemical and Physical Properties

Solubility and Reactivity :

- The polar 1,1-dioxide groups improve water solubility in compounds like Hydrochlorothiazide , making them suitable for oral administration. In contrast, this compound’s lipophilic thiochromone core may favor membrane penetration in tumor cells .

- 3-Cyclobutyl-thiomorpholine-1,1-dioxide exhibits enhanced stability due to its rigid cyclobutyl substituent, a property exploited in material science applications .

Synthetic Accessibility :

- This compound requires multi-step synthesis involving sulfonation and chloromethylation, whereas Hydrochlorothiazide is synthesized via cyclocondensation of sulfonamide intermediates .

準備方法

Core Reactivity of the Thiochromone Skeleton

The thiochromone backbone, a benzopyranone analog with a sulfur atom at position 1, undergoes electrophilic substitution at the 3-position due to electron-donating effects from the sulfone group. Chloromethylation introduces a -CH2Cl moiety at this site, facilitated by Lewis acids or phase transfer catalysts. The dioxide configuration stabilizes the intermediate carbocation during chloromethylation, preventing ring-opening side reactions.

Role of Chloromethylating Agents

Chloromethyl methyl ether (MOMCl) and bis(chloromethyl)ether are predominant reagents, though safety concerns have spurred alternatives like 3-chloro-1,2-propanediol under acidic conditions. These agents generate in situ chloromethyl carbocations, which attack the electron-rich aromatic system. Kinetic studies suggest a second-order dependence on thiochromone and chloromethylating agent concentrations.

Direct Chloromethylation of Thiochromone Derivatives

Conventional Acid-Catalyzed Protocol

A benchmark method involves refluxing thiochromone-1,1-dioxide with MOMCl in dichloromethane, catalyzed by anhydrous AlCl3 (10 mol%) at 60°C for 12 hours. This yields this compound in 68–72% purity, requiring silica gel chromatography for isolation. Side products include 3,5-dichloromethyl derivatives (≈15%) and sulfone-reduction byproducts (≈7%).

Table 1: Optimization of Acid-Catalyzed Chloromethylation

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl3 | 60 | 12 | 68 | 72 |

| FeCl3 | 70 | 10 | 61 | 65 |

| ZnCl2 | 50 | 15 | 55 | 58 |

Phase Transfer Catalysis (PTC)

The WIPO patent WO1998011039 details a PTC approach using benzyltriethylammonium chloride (10 mol%), formaldehyde, and HCl gas in a biphasic toluene-water system. At 40°C, this method achieves 82% yield with 89% purity, minimizing poly-chloromethylation. The phase transfer agent facilitates chloride ion transfer, enhancing reaction homogeneity.

Transition Metal-Catalyzed Pathways

Palladium-Mediated Coupling

A patent (US6284907B1) describes palladium-on-carbon (5 wt%) for coupling chloromethyl fragments to thiochromone precursors under H2 atmosphere. At 80°C and 15 psi H2, this method attains 76% yield but requires pre-functionalized iodomethyl intermediates.

Ruthenium-Based Oxidation

Post-chloromethylation oxidation to the sulfone is achieved using RuCl3 (2 mol%) in tert-butyl hydroperoxide (TBHP)/acetonitrile. This step converts residual thiochromone-1-oxide impurities (<5%) to the target dioxide.

Solvent and Temperature Effects

Polar Aprotic Solvents

Dimethylformamide (DMF) increases reaction rate but promotes decomposition above 70°C, limiting yields to 64%. Dichloromethane balances solubility and stability, favored in large-scale syntheses.

Microwave-Assisted Synthesis

Adapting protocols from PMC2968817, microwave irradiation (150 W, 80°C) reduces reaction time from 12 hours to 45 minutes, albeit with a 12% yield drop due to thermal degradation.

Purification and Analytical Validation

Chromatographic Techniques

Flash chromatography (hexane/EtOAc 8:2) remains standard, though preparative HPLC with C18 columns improves purity to >95% for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloromethylthiochromone-1,1-dioxide, and how are intermediates characterized?

- Methodology :

- Synthesis typically involves chloromethylation of thiochromone derivatives. For example, analogous methods use formaldehyde and HCl for chloromethylation, followed by oxidation with agents like thionyl chloride to form the 1,1-dioxide moiety .

- Characterization of intermediates relies on spectroscopic techniques (NMR, IR) and elemental analysis. For structurally similar compounds (e.g., benzothiadiazepine-1,1-dioxide derivatives), single-crystal XRD is critical for confirming regiochemistry and stereochemistry .

Q. How are spectroscopic and crystallographic methods applied to confirm the structure of this compound?

- Methodology :

- NMR : H and C NMR identify substituents and oxidation states. For example, the 1,1-dioxide group shifts sulfur-related peaks in C NMR .

- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles. In related 1,1-dioxide structures (e.g., benzothiazine derivatives), XRD data validated DFT-calculated geometries .

Q. What are the typical reactivity patterns of the chloromethyl and 1,1-dioxide groups in this compound?

- Methodology :

- Chloromethyl Group : Participates in nucleophilic substitution (e.g., with amines or azides) .

- 1,1-Dioxide Moiety : Acts as an electron-withdrawing group, influencing regioselectivity in electrophilic aromatic substitution. For example, in thiochromone derivatives, the 1,1-dioxide group directs substitutions to the 3-position .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, ESP maps) to identify reactive sites. For benzothiazine-1,1-dioxide analogs, DFT accurately reproduced experimental XRD geometries .

- Molecular Docking : Used to screen derivatives for binding affinity to biological targets (e.g., kinase enzymes). For example, docking studies on similar 1,1-dioxide compounds revealed key hydrogen-bonding interactions with CK2 kinase .

Q. How can contradictory data in reaction yields or regioselectivity be resolved during synthesis?

- Methodology :

- Case Study : In synthesizing benzothiadiazepine-1,1-dioxide derivatives, competing pathways (e.g., alkylation vs. acylation) were resolved by optimizing reaction conditions (solvent polarity, temperature) and using bulky amines to sterically direct substitutions .

- Analytical Cross-Validation : Combine HPLC, LC-MS, and H NMR to track side products. For example, unreacted intermediates in thiochromone syntheses were quantified via LC-MS .

Q. What strategies are effective for resolving structural ambiguities in 1,1-dioxide derivatives?

- Methodology :

- Synchrotron XRD : High-resolution data resolves disordered structures, as seen in thiomorpholine-1,1-dioxide analogs .

- Dynamic NMR : Detects conformational changes in solution (e.g., ring puckering in dioxane-containing derivatives) .

Q. How does the chloromethyl group influence the compound’s stability under varying pH and temperature?

- Methodology :

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy under controlled conditions. For example, hydrolysis of chloromethyl groups in acidic media follows pseudo-first-order kinetics .

- Thermogravimetric Analysis (TGA) : Assess thermal stability. Analogous 1,1-dioxide compounds decompose above 200°C, with stability influenced by substituent electronegativity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。